molecular formula C9H6BrNO3 B13706063 4-(2-Bromophenyl)oxazolidine-2,5-dione

4-(2-Bromophenyl)oxazolidine-2,5-dione

Cat. No.: B13706063
M. Wt: 256.05 g/mol
InChI Key: MDKBOVCBAXKSRC-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)oxazolidine-2,5-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)oxazolidine-2,5-dione typically involves the reaction of 2-bromobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the oxazolidine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Bromophenyl)oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenyl)oxazolidine-2,5-dione is unique due to the presence of the bromine atom in the phenyl ring, which imparts specific reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

4-(2-bromophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6BrNO3/c10-6-4-2-1-3-5(6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)

InChI Key

MDKBOVCBAXKSRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)OC(=O)N2)Br

Origin of Product

United States

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